1-Methylpyrrole-2-carboxaldehyde is an organic compound with the molecular formula C₆H₇NO and a molecular weight of approximately 109.1259 g/mol. It is classified as a pyrrole derivative, specifically a substituted pyrrole with a methyl group and an aldehyde functional group. The compound is known by various names, including N-Methyl-2-formylpyrrole and 1-Methyl-1H-pyrrole-2-carboxaldehyde . Its structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties.
Research indicates that 1-methylpyrrole-2-carboxaldehyde exhibits various biological activities. It has been identified in several plant species, such as Capparis spinosa and Nicotiana tabacum, suggesting potential roles in plant metabolism or defense mechanisms . Additionally, compounds similar to 1-methylpyrrole-2-carboxaldehyde have demonstrated antioxidative properties, which may imply that this compound could also possess such activities .
Several methods are employed for synthesizing 1-methylpyrrole-2-carboxaldehyde:
1-Methylpyrrole-2-carboxaldehyde serves multiple purposes in different fields:
Interaction studies involving 1-methylpyrrole-2-carboxaldehyde have focused on its reactivity with other chemical species:
Several compounds share structural similarities with 1-methylpyrrole-2-carboxaldehyde. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pyrrole | Basic pyrrole structure | Lacks substituents on the nitrogen atom |
2-Methylpyrrole | Methylated pyrrole | Contains a methyl group at position 2 |
1-Acetylpyrrole | Acetylated pyrrole | Features an acetyl group instead of an aldehyde |
N-Methylpyrrole | Methylated pyrrole | Contains a methyl group at the nitrogen position |
Pyridine | Six-membered ring | Contains one nitrogen atom in a six-membered ring |
The uniqueness of 1-methylpyrrole-2-carboxaldehyde lies in its specific combination of functional groups (methyl and aldehyde) on the pyrrole ring. This configuration allows for distinctive reactivity patterns not observed in simpler pyrroles or other nitrogen-containing heterocycles. Its potential biological activity further adds to its significance in both synthetic chemistry and natural product research.
Irritant